molecular formula C14H19NO2 B2674328 Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 177202-65-2

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2674328
CAS No.: 177202-65-2
M. Wt: 233.311
InChI Key: QZMVYMXMKOCSCX-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a bicyclic organic compound featuring a tetrahydroquinoline core with a tert-butyl ester group at the 3-position. This structure combines the rigidity of the tetrahydroquinoline scaffold with the steric and electronic effects of the tert-butyl carboxylate moiety, making it valuable in medicinal chemistry and organic synthesis.

The compound’s tert-butyl ester group enhances stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl), which is critical for applications requiring prolonged shelf life or controlled reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMVYMXMKOCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

Chemistry

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties .

Biology

The compound exhibits diverse biological activities , making it a subject of interest in medicinal chemistry:

  • Enzyme Inhibition: It has been shown to inhibit nitric oxide synthase (nNOS), which is important for regulating nitric oxide levels in cells. This inhibition can contribute to antioxidant effects .
  • Antimicrobial Properties: Derivatives of this compound have demonstrated activity against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects: The compound may modulate inflammatory cytokines and pathways, reducing inflammation .

Medicine

This compound is being explored for its potential therapeutic applications:

  • Drug Development: Its derivatives are investigated for anticancer properties and have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

Several studies highlight the biological activities of this compound:

  • Inhibition Studies: Research indicates that derivatives selectively inhibit nNOS over other isoforms like eNOS and iNOS. Some derivatives exhibited over a 1000-fold selectivity for nNOS compared to iNOS .
  • Anticancer Activity: In vitro studies have shown that this compound induces cytotoxicity in various cancer cell lines through apoptosis mechanisms .
  • Antimicrobial Testing: A series of derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the tetrahydroquinoline core significantly influenced potency .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits nNOS leading to potential antioxidant effects.
AntimicrobialEffective against various pathogens; disrupts cell membranes or metabolic pathways.
Anti-inflammatoryModulates inflammatory cytokines reducing overall inflammation levels.
AnticancerExhibits cytotoxic effects on cancer cell lines; induces apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(a) tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (CAS 123387-53-1)
  • Structural Difference: The carboxylate group is at the 1-position instead of the 3-position, and the tetrahydroquinoline ring is partially unsaturated (3,4-dihydro vs. 1,2,3,4-tetrahydro).
  • Implications: The unsaturated 3,4-dihydroquinoline core may increase aromaticity, altering electronic properties and reactivity in cross-coupling or hydrogenation reactions .
  • Synthesis : Likely synthesized via similar palladium-catalyzed methods as in , but starting from boronic acids targeting the 1-position .
(b) Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS 898749-87-6)
  • Structural Difference : Ethyl ester instead of tert-butyl, with an additional benzyl group at the 3-position.
  • The benzyl group introduces a hydrophobic aromatic moiety, which could enhance binding to lipophilic targets in drug design .

Functional Group Variations

(a) tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS 1086392-28-0)
  • Structural Difference : Replaces the carboxylate with a carbamate group (-NHCOO-tert-butyl).
  • Implications : The carbamate group is less electrophilic than the carboxylate, reducing susceptibility to nucleophilic attack. This modification is common in prodrug strategies to modulate bioavailability .
(b) Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Structural Difference : Incorporates a trifluoromethoxy group at the 6-position and a dimethyl-substituted nitrogen.
  • Implications : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which could improve binding affinity in enzyme inhibition studies .

Key Observations :

  • Yields for tetrahydroquinoline derivatives vary widely (28–43%) depending on reaction complexity and purification challenges, such as residual starting material in .
  • Silica gel chromatography is a common purification method but may require multiple steps for high-purity isolates .

Physicochemical and Application-Based Comparisons

Solubility and Stability

  • tert-Butyl esters (e.g., CAS 123387-53-1): Exhibit superior stability in aqueous and acidic conditions compared to ethyl or methyl esters, as seen in ’s HCl-mediated deprotection step .
  • Ethyl esters (e.g., CAS 898749-87-6): Higher solubility in polar aprotic solvents (e.g., DMF or DMSO) due to reduced steric hindrance .

NMR Spectral Features

  • tert-Butyl groups : Characteristic singlet at ~1.50 ppm (9H) in $^1$H NMR, as observed in ’s compound 7x .
  • Tetrahydroquinoline core: Aromatic protons in the 6.5–7.5 ppm range and aliphatic protons near 2.5–4.0 ppm, depending on substitution patterns .

Industrial and Medicinal Relevance

  • Drug Discovery: The tert-butyl carboxylate moiety in tetrahydroquinolines is frequently used to protect carboxylic acids during multi-step syntheses of kinase inhibitors or allosteric modulators, as demonstrated in ’s Parkin E3 ligase study .
  • Catalysis: Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura in ) enable diversification of the tetrahydroquinoline scaffold for library synthesis .

Biological Activity

Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate (TBTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

TBTHQ is characterized by its tetrahydroquinoline framework, which provides a basis for various chemical modifications. The presence of the tert-butyl and carboxylate substituents enhances its reactivity and biological profile. Its structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

Mechanisms of Biological Activity

The biological activity of TBTHQ is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : TBTHQ has been shown to inhibit specific enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects. For instance, it may inhibit nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in cells.
  • Antimicrobial Properties : Derivatives of TBTHQ exhibit antimicrobial activity against a range of pathogens. This has been linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of inflammatory cytokines and pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of TBTHQ and its derivatives:

  • Inhibition Studies : Research indicated that TBTHQ derivatives selectively inhibit nNOS over other isoforms like eNOS and iNOS. For example, certain derivatives showed over 1000-fold selectivity for nNOS compared to iNOS .
  • Anticancer Activity : In vitro studies have suggested that TBTHQ exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : A series of TBTHQ derivatives were screened for antimicrobial activity, showing effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the tetrahydroquinoline core significantly influenced potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSelective nNOS inhibition
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves cyclization and carboxylation steps. To ensure purity, use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and confirm purity via GC/MS analysis (retention time and mass spectra matching) . Monitor intermediates using thin-layer chromatography (TLC) to detect byproducts early. Post-synthesis, recrystallization in ethanol/water mixtures can enhance crystallinity and remove residual solvents .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography. NMR identifies functional groups (e.g., tert-butyl at δ ~1.2 ppm, carboxylate carbonyl at ~170 ppm). For unambiguous confirmation, perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and stereochemistry, as demonstrated in crystallographic studies of analogous tetrahydroquinoline derivatives .

Q. What experimental strategies mitigate oxidation during storage of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass vials at −20°C. Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/w) to prevent autoxidation of the tetrahydroquinoline ring. Regularly assess stability via high-performance liquid chromatography (HPLC) to detect degradation peaks .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic pathways be resolved for this compound?

  • Methodological Answer : Diastereomers may form during cyclization due to chair/boat conformer intermediates. Use chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution to separate enantiomers. Validate outcomes via circular dichroism (CD) spectroscopy and compare with crystallographic data to confirm absolute configuration .

Q. What mechanistic insights explain contradictory reactivity in functionalization reactions of this compound?

  • Methodological Answer : Contradictions often arise from competing electrophilic/nucleophilic pathways. Employ density functional theory (DFT) calculations to model transition states and identify dominant mechanisms. For example, tert-butyl groups may sterically hinder nucleophilic attack at C3, favoring electrophilic substitution at C7, as observed in fluorinated tetrahydroquinoline analogs .

Q. How do solvent polarity and temperature affect the stability of the tetrahydroquinoline ring during derivatization?

  • Methodological Answer : Conduct kinetic studies under varied conditions (e.g., DMF vs. THF, 25°C vs. 60°C). Use Arrhenius plots to quantify activation energy for ring-opening or oxidation. Polar aprotic solvents like DMF stabilize intermediates but may accelerate hydrolysis; monitor via in-situ FTIR for carbonyl group integrity .

Q. What advanced techniques characterize non-covalent interactions in crystalline forms of this compound?

  • Methodological Answer : Pair SC-XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, tert-butyl groups often participate in van der Waals interactions, while carboxylates form dimeric motifs, as seen in crystallographic reports .

Methodological Notes for Data Interpretation

  • Contradiction Resolution : Cross-validate analytical data (e.g., NMR vs. XRD for stereochemistry) and reconcile discrepancies using computational models .
  • Purity Thresholds : Aim for ≥95% purity (HPLC area percentage) for reproducible biological assays, with impurity profiling via LC-MS .

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